molecular formula C33H40O10 B12382537 Ingol 7,8,12-triacetate 3-phenylacetate

Ingol 7,8,12-triacetate 3-phenylacetate

Cat. No.: B12382537
M. Wt: 596.7 g/mol
InChI Key: YEUODJFALSDBCD-KTJPEYBPSA-N
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Description

Ingol 7,8,12-triacetate 3-phenylacetate is a highly functionalized ingol diterpene isolated from the latex of plants belonging to the Euphorbiaceae family, such as Synadenium grantii Hook F. This compound has garnered attention due to its potential anti-tumor properties and its ability to inhibit specific signaling pathways involved in cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ingol 7,8,12-triacetate 3-phenylacetate is typically isolated from natural sources, specifically from the latex of Euphorbiaceae plants. The isolation process involves solvent extraction followed by purification using column chromatography techniques . The compound’s structure is confirmed through spectroscopic methods such as NMR and mass spectrometry .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale isolation and purification from plant sources .

Chemical Reactions Analysis

Types of Reactions

Ingol 7,8,12-triacetate 3-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ingol 7,8,12-triacetate 3-phenylacetate stands out due to its highly functionalized structure and its specific inhibition of the PI3K/Akt signaling pathway. This unique mechanism of action makes it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C33H40O10

Molecular Weight

596.7 g/mol

IUPAC Name

[(1R,3R,4R,5R,7S,8S,9R,10E,12S,13S,14S)-4,8,9-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-13-yl] benzoate

InChI

InChI=1S/C33H40O10/c1-16-14-33-29(42-30(38)22-12-10-9-11-13-22)17(2)15-32(33,43-33)28(37)18(3)26(40-20(5)35)23-24(31(23,7)8)27(41-21(6)36)25(16)39-19(4)34/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14+/t17-,18+,23-,24+,25+,26-,27-,29-,32-,33-/m0/s1

InChI Key

YEUODJFALSDBCD-KTJPEYBPSA-N

Isomeric SMILES

C[C@H]1C[C@]23C(=O)[C@@H]([C@@H]([C@@H]4[C@@H](C4(C)C)[C@@H]([C@@H](/C(=C/[C@@]2([C@H]1OC(=O)C5=CC=CC=C5)O3)/C)OC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C5=CC=CC=C5)O3)C)OC(=O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

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